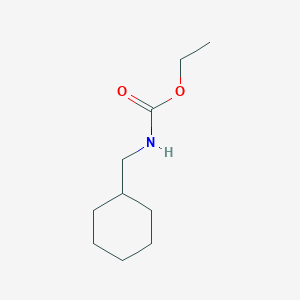
Carbamic acid, cyclohexylmethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, cyclohexylmethyl-, ethyl ester is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
Carbamic acid, cyclohexylmethyl-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Another method involves the reaction of cyclohexylmethyl isocyanate with ethanol. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Carbamic acid, cyclohexylmethyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carbamic acid and ethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts, while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Carbamic acid, cyclohexylmethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of carbamic acid, cyclohexylmethyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a reversible complex with the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes.
相似化合物的比较
Carbamic acid, cyclohexylmethyl-, ethyl ester can be compared with other carbamate esters such as:
Methyl carbamate: Known for its use as a pesticide.
Ethyl carbamate: Studied for its potential carcinogenic effects.
Phenyl carbamate: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activity opens up new avenues for medical research. Further studies are needed to fully explore its applications and mechanisms of action.
属性
CAS 编号 |
59325-16-5 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
ethyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |
InChI 键 |
PGNBWTOUNRDZNC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


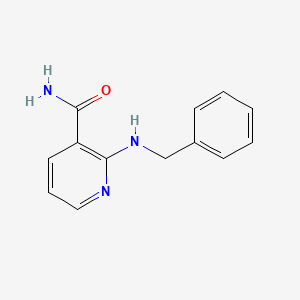
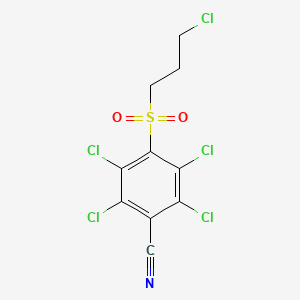
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
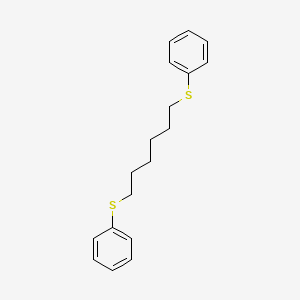
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
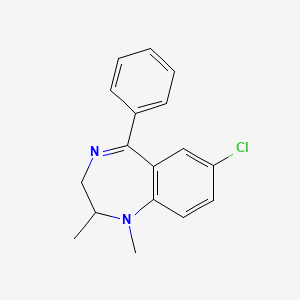
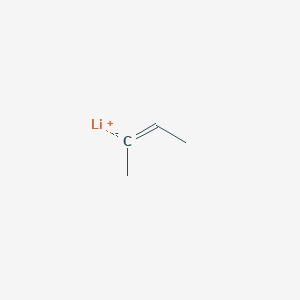
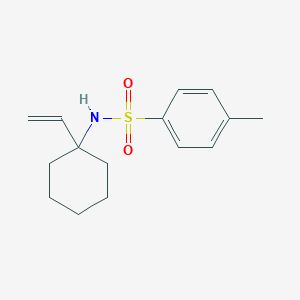
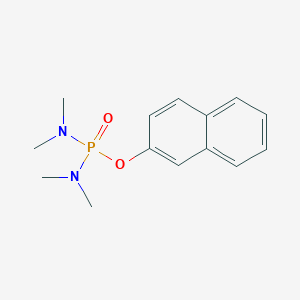
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
